N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with a cyclohexene and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
The next step involves the introduction of the cyclohexene and phenyl groups. This can be achieved through a series of Friedel-Crafts alkylation reactions, where the quinoline core is reacted with cyclohexene and isobutylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization and chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine atoms, used in the production of dyes and herbicides.
Carboxymethyl chitosan: A chitosan derivative with biomedical applications.
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide is unique due to its combination of a quinoline core with cyclohexene and phenyl groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C28H32N2O |
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Molecular Weight |
412.6g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C28H32N2O/c1-20(2)18-22-12-14-23(15-13-22)27-19-25(24-10-6-7-11-26(24)30-27)28(31)29-17-16-21-8-4-3-5-9-21/h6-8,10-15,19-20H,3-5,9,16-18H2,1-2H3,(H,29,31) |
InChI Key |
FIEQFOPMPLCCAI-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CCCCC4 |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CCCCC4 |
Origin of Product |
United States |
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